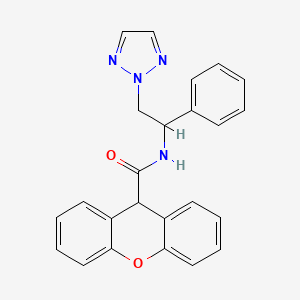

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-[1-phenyl-2-(triazol-2-yl)ethyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O2/c29-24(27-20(16-28-25-14-15-26-28)17-8-2-1-3-9-17)23-18-10-4-6-12-21(18)30-22-13-7-5-11-19(22)23/h1-15,20,23H,16H2,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXYEENAHBWLAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multiple steps. One common method starts with the preparation of the triazole ring via a “click” chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst . The xanthene core can be synthesized through a Friedel-Crafts alkylation reaction, where a phenol reacts with a phthalic anhydride . The final step involves coupling the triazole and xanthene intermediates through an amide bond formation, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the click chemistry step and large-scale batch reactors for the Friedel-Crafts alkylation and amide coupling steps. Process optimization focuses on maximizing yield and purity while minimizing reaction time and cost.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized to form phenol derivatives.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or halogenated compounds.

Major Products

Oxidation: Phenol derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemical and Biological Research

Chemical Synthesis

NPTX serves as a valuable building block in organic synthesis. Its structural features allow for modifications that can lead to the development of more complex molecules. The synthesis of NPTX typically involves multi-step processes, including the formation of the triazole ring through "click" chemistry, which is known for its efficiency in creating heterocycles.

Biological Activity

Preliminary research indicates that NPTX may act as an enzyme inhibitor, particularly against carbonic anhydrase. This enzyme is crucial for maintaining acid-base balance in physiological systems and has implications in various diseases. The potential anti-cancer and anti-inflammatory properties of NPTX make it a candidate for further pharmacological exploration.

Medicinal Applications

NPTX's unique structure positions it as a promising candidate in medicinal chemistry. Its potential therapeutic applications include:

- Enzyme Inhibition : As an inhibitor of carbonic anhydrase, NPTX could influence various physiological processes and may be beneficial in treating conditions such as glaucoma and certain types of cancer.

- Anti-Cancer Properties : Initial studies suggest that NPTX may exhibit cytotoxic effects against cancer cells, warranting further investigation into its mechanisms of action and efficacy .

Material Science

NPTX's xanthene core contributes to its photostability, making it suitable for applications in material science. Potential uses include:

- Dyes and Photostabilizers : The compound's ability to absorb light and resist degradation under UV exposure makes it a candidate for developing advanced materials such as dyes and coatings that require stability under prolonged light exposure.

Comparison with Related Compounds

To better understand the uniqueness of NPTX, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Aryl)-1H-pyrazole derivatives | Pyrazole ring | Known for anti-inflammatory properties |

| 5-Aryl-[1,2,4]triazole derivatives | Triazole ring | Exhibits potent antifungal activity |

| 7-Aryl-[1,2,4]triazolo[4,3-a]pyridine | Triazole and pyridine rings | Targeted for kinase inhibition |

NPTX distinguishes itself through its combination of the xanthene core with the triazole moiety and carboxamide functionality, which may enhance its biological activities compared to other similar compounds.

Case Studies and Research Findings

While comprehensive case studies specifically focused on NPTX are scarce, related research provides insights into its potential:

- Enzyme Interaction Studies : Research indicates that NPTX can effectively bind to carbonic anhydrase, suggesting pathways for therapeutic intervention in diseases where this enzyme plays a pivotal role .

- Pharmacological Exploration : Ongoing studies are evaluating the compound's efficacy in various biological assays to confirm its anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the regulation of pH and ion balance in cells . The triazole ring plays a crucial role in binding to the enzyme’s active site, while the xanthene core provides structural stability .

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structurally related compounds and their distinguishing features:

Physicochemical Properties

Structure-Activity Relationships (SAR)

- Xanthene vs. Carbazole : Xanthene’s planar structure (vs. carbazole’s heterocyclic rigidity) may alter π-π stacking interactions with biological targets.

- Triazole vs. Oxadiazole : While both are bioisosteres, triazoles offer greater synthetic versatility (CuAAC) and stability, whereas oxadiazoles may confer stronger dipole moments .

- Substituent Effects : Electron-donating groups (e.g., methoxy in ) enhance antimicrobial activity, whereas halogens (e.g., chloro in ) improve anti-oxidant capacity .

Biological Activity

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide, commonly referred to as NPTX, is a synthetic compound belonging to the xanthene family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, anti-cancer properties, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

NPTX is characterized by a unique structure that includes a triazole ring, a xanthene core, and a carboxamide functional group. Its chemical formula is with a molecular weight of approximately 318.37 g/mol. This structural configuration facilitates various interactions within biological systems, making it a candidate for therapeutic applications.

1. Enzyme Inhibition

Research indicates that NPTX exhibits significant inhibitory activity against carbonic anhydrase (CA), an enzyme crucial for regulating pH and ion balance in biological systems. The mechanism involves binding to the active site of CA, thereby blocking its activity. This inhibition can have implications in treating conditions related to acid-base balance and respiratory function.

2. Anti-Cancer Properties

NPTX has been investigated for its anti-cancer potential across various cancer cell lines. Preliminary studies suggest that it may induce apoptosis and cell cycle arrest in cancer cells. For instance, compounds derived from the xanthene family have shown IC50 values ranging from 36 to 50 μM in inhibiting the growth of HeLa cancer cells .

A study on 1,2,3-triazole-containing compounds highlighted their ability to exhibit anticancer properties through mechanisms such as inducing cell cycle arrest and apoptosis. Specifically, NPTX's triazole component may enhance its efficacy against lung cancer cells by disrupting critical cellular pathways .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| NPTX | 36 - 50 | HeLa |

| Triazole Derivative | 27.89 - 74.28 | A549 (Lung Cancer) |

3. Anti-Inflammatory Activity

NPTX has also shown promise in anti-inflammatory applications. Its structural components allow it to interact with inflammatory pathways, potentially reducing inflammation markers in vitro. Further studies are required to elucidate the specific mechanisms involved and the compound's efficacy in vivo.

Study on Carbonic Anhydrase Inhibition

A detailed investigation into NPTX's role as a carbonic anhydrase inhibitor revealed that it could effectively reduce the enzyme's activity in vitro. This study utilized various concentrations of NPTX to establish a dose-response relationship and identified key structural features contributing to its inhibitory action.

Anti-Cancer Mechanisms

In a comparative study of several xanthene derivatives, NPTX was found to possess superior anti-cancer properties relative to other compounds within the same class. The study focused on the structure-activity relationship (SAR) of these compounds, demonstrating that modifications at specific positions could enhance their potency against cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.